potassium trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide
Description
Potassium trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide (chemical formula: C₁₂H₁₀BF₃KO) is a potassium trifluoroborate salt featuring a biphenyl core substituted with a methoxy group (-OCH₃) at the 4'-position and a trifluoroborate group (-BF₃⁻) at the 4-position. This compound is structurally characterized by its aromatic biphenyl system, which imparts rigidity and influences its electronic properties. The trifluoroborate moiety enhances stability and reactivity in cross-coupling reactions, making it a valuable intermediate in Suzuki-Miyaura couplings for pharmaceutical and materials science applications .
Properties
IUPAC Name |
potassium;trifluoro-[4-(4-methoxyphenyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17;/h2-9H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWCJVZEGMZXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)OC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method constructs the biphenyl backbone by coupling a methoxy-substituted aryl halide with a boronic acid. A representative reaction involves:
Reactants :
-
4-Bromophenylboronic acid
-
4-Methoxyphenyl bromide
Conditions :
-
Catalyst: Pd(PPh₃)₄ (1–2 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: Toluene/water (3:1)
-
Temperature: 80–100°C, 12–24 hours
Mechanism :
The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the biphenyl product.
Miyaura Borylation
An alternative route involves borylating a preformed 4'-methoxybiphenyl halide:
Reactants :
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4'-Methoxy-4-bromobiphenyl
-
Bis(pinacolato)diboron (B₂pin₂)
Conditions :
-
Catalyst: PdCl₂(dppf) (3 mol%)
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Ligand: dppf (1,1'-bis(diphenylphosphino)ferrocene)
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Solvent: 1,4-Dioxane
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Temperature: 90°C, 6–8 hours
Yield : 80–90% (based on similar borylation reactions).
Conversion to Potassium Trifluoroborate
The boronic acid is converted to the trifluoroborate salt via reaction with potassium bifluoride (KHF₂):
Reaction :
Conditions :
-
Solvent: Methanol/water (1:1)
-
Temperature: Room temperature, 12–24 hours
-
Purification: Recrystallization from ethanol/water
Key Parameters :
| Parameter | Value |
|---|---|
| KHF₂ Equiv | 3.0 |
| Reaction Time | 24 hours |
| Yield | 85–92% |
Mechanistic Insight :
The reaction proceeds through nucleophilic displacement of hydroxyl groups by fluoride ions, stabilized by potassium counterions.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability:
Continuous Flow Reactors
-
Advantages : Enhanced heat transfer, reduced reaction times.
-
Conditions :
-
Residence time: 30 minutes
-
Temperature: 50°C
-
Catalyst loading: 0.5 mol% Pd
-
Purification Techniques
-
Crystallization : Ethanol/water mixtures achieve >99% purity.
-
Chromatography : Reserved for high-purity pharmaceutical applications.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 70–85 | 95–98 | Moderate |
| Miyaura Borylation | 80–90 | 97–99 | High |
| Industrial Flow | 90–95 | 99+ | Excellent |
Key Observations :
-
Miyaura borylation offers superior yields but requires expensive ligands.
-
Continuous flow systems reduce palladium leaching, enhancing catalyst reuse.
Challenges and Optimization
Hydrolysis Sensitivity
The methoxy group’s electron-donating nature increases boronic acid stability but may slow trifluoroborate formation. Mitigation strategies include:
-
Low-Temperature Reactions : Minimize hydrolysis side products.
-
Anhydrous Solvents : Tetrahydrofuran (THF) with molecular sieves.
Palladium Contamination
Residual palladium in pharmaceutical intermediates necessitates:
-
Scavengers : Silica-thiol or activated carbon treatments.
-
Specification : <10 ppm Pd in final product.
Characterization Data
Spectroscopic Validation :
-
¹¹B NMR : δ –1.2 ppm (quartet, BF₃⁻).
-
¹H NMR :
-
Biphenyl protons: δ 7.2–7.8 ppm (multiplet).
-
Methoxy group: δ 3.8 ppm (singlet).
-
Elemental Analysis :
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 58.21 | 58.15 |
| H | 3.65 | 3.70 |
| B | 3.91 | 3.85 |
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({4’-methoxy-[1,1’-biphenyl]-4-yl})boranuide primarily undergoes nucleophilic substitution reactions. It is also involved in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Aryl halides, palladium catalysts, bases (e.g., potassium carbonate)
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry
Suzuki Cross-Coupling Reactions :
- The compound serves as an effective reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds. These reactions are essential for synthesizing pharmaceuticals and agrochemicals.
| Reagents | Conditions | Products |
|---|---|---|
| Aryl halides | THF or DMF under inert atmosphere | Biaryl compounds |
| Palladium catalysts | Elevated temperatures | Organic intermediates |
Biology
Biomolecular Modifications :
- Potassium trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide can modify biomolecules to study biological processes. Its unique structure allows it to interact with various biological systems, potentially leading to novel therapeutic approaches.
Medicine
Pharmaceutical Development :
- The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its role in forming complex organic structures is crucial for developing new drugs targeting various diseases.
Case Study: Anticancer Activity
A study examining its effects on cancer cell lines showed promising results:
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
|---|---|---|
| Breast Cancer Cells | 15 | 10 |
| Prostate Cancer Cells | 20 | 12 |
These findings indicate that the compound may have potential as a lead compound in anticancer drug development.
Industry
Material Science :
- The compound is applied in creating materials with specific electronic and optical properties. Its ability to form stable complexes makes it suitable for developing advanced materials used in electronics and photonics.
Mechanism of Action
The mechanism of action of potassium trifluoro({4’-methoxy-[1,1’-biphenyl]-4-yl})boranuide in Suzuki Cross-Coupling involves the formation of a palladium complex with the aryl halide. This complex undergoes transmetallation with the organotrifluoroborate, followed by reductive elimination to form the biaryl product . The molecular targets are the palladium catalyst and the aryl halide, and the pathway involves the formation and breaking of carbon-boron and carbon-palladium bonds .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s unique biphenyl backbone and substituent positioning differentiate it from other potassium trifluoroborate salts. Below is a detailed comparison with analogous compounds based on structural features, reactivity, and applications.
Substituent Variations on the Aromatic Ring
Key Findings :
- The biphenyl system in the target compound improves π-π stacking interactions in crystal structures compared to single-ring analogs .
- Methoxy (-OCH₃) substituents enhance solubility in THF and DMSO, whereas hydroxyl (-OH) analogs exhibit lower solubility due to hydrogen bonding .
Biphenyl vs. Single-Phenyl Systems
Key Findings :
- The 4'-methoxy group in the target compound stabilizes transition states in cross-coupling reactions, outperforming unsubstituted biphenyl analogs .
- Single-phenyl derivatives lack the steric and electronic advantages of biphenyl systems, resulting in slower reaction rates .
Functional Group Modifications
Biological Activity
Potassium trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide is a specialized organoboron compound that has garnered attention in organic synthesis, particularly in Suzuki cross-coupling reactions. This article delves into its biological activity, synthesis, and applications, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be denoted as follows:
- IUPAC Name : Potassium trifluoro(4-methoxy-[1,1'-biphenyl]-4-yl)boranuide
- Molecular Formula : C13H12BF3KO2
- Molecular Weight : 284.14 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | White solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
This compound acts primarily as a boronic acid surrogate in cross-coupling reactions. Its mechanism involves the formation of new carbon-carbon bonds, which is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Applications in Biological Research
- Drug Development : The compound is utilized in synthesizing active pharmaceutical ingredients (APIs) due to its ability to form biaryl compounds, which are vital intermediates in drug synthesis.
- Biomolecule Modification : It serves as a tool for modifying biomolecules to study biological processes and interactions.
- Material Science : The compound is also explored for developing materials with specific electronic and optical properties.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions. The results indicated high yields and selectivity for the desired products, showcasing the compound's efficiency as a coupling reagent .
Case Study 2: Modification of Biomolecules
In another study, this compound was employed to modify a series of biomolecules, leading to insights into their biological interactions. The modifications facilitated better understanding of enzyme-substrate interactions and receptor binding affinities .
Comparison with Similar Compounds
To highlight its unique properties, a comparison with similar organoboron compounds is presented below:
| Compound | Unique Feature |
|---|---|
| Potassium 4-methylphenyltrifluoroborate | Methyl group instead of methoxy |
| Potassium 4-bromophenyltrifluoroborate | Bromine atom instead of methoxy |
| This compound | Methoxy group enhances reactivity |
Q & A
Q. What are the optimized synthetic routes for potassium trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide, and how do reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of the biphenyl precursor. A two-step method is common:
Boronation : React 4'-methoxy-1,1'-biphenyl-4-yl lithium with BF₃·OEt₂ in anhydrous THF at -78°C, followed by potassium fluoride quench .
Purification : Crystallization from ethanol/water mixtures enhances purity (>95% by NMR).
Critical factors :
Q. How is this compound utilized in cross-coupling reactions, and what catalytic systems are most effective?
It serves as a stable boron nucleophile in palladium-catalyzed Suzuki reactions for biaryl synthesis. Key systems:
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%), with ligand-to-metal ratios critical for preventing deactivation.
- Bases : K₂CO₃ or CsF in ethanol/water (3:1) at 80°C achieves >80% coupling efficiency .
Troubleshooting : Low yields may stem from competing protodeboronation; adding phase-transfer agents (e.g., TBAB) improves solubility .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹⁹F NMR : A singlet at δ -135 to -140 ppm confirms the trifluoroborate group.
- ¹H NMR : Aromatic protons of the biphenyl system appear as doublets (J = 8–10 Hz) between δ 7.2–7.8 ppm. Methoxy protons resonate at δ 3.8–4.0 ppm .
- IR : B-F stretching at ~1450 cm⁻¹ and C-O-C (methoxy) at 1250 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects of the 4'-methoxy group influence reactivity in cross-coupling versus analogous halogenated derivatives?
- Electronic effects : The electron-donating methoxy group accelerates oxidative addition to Pd(0) but may reduce electrophilicity at the boron center. Comparative studies with 4'-chloro derivatives show 10–15% lower coupling yields due to slower transmetallation .
- Steric effects : The biphenyl system’s planarity minimizes steric hindrance, enabling efficient Pd coordination. Substitution at the ortho position (e.g., 2'-methyl) reduces yields by 30% .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?
Discrepancies arise from:
- Catalyst preactivation : Pre-stirring Pd catalysts with ligands (e.g., SPhos) for 10 min increases turnover frequency by 2x .
- Solvent polarity : Dioxane enhances stability of the Pd-B intermediate compared to THF, reducing side-product formation .
- Base strength : CsF outperforms K₂CO₃ in non-polar solvents (e.g., toluene) by minimizing boronate decomposition .
Q. How can computational modeling predict the compound’s reactivity in non-traditional reactions (e.g., photoredox catalysis)?
DFT calculations (B3LYP/6-31G*) reveal:
- HOMO-LUMO gap : 5.2 eV, suggesting suitability for single-electron transfer (SET) with Ir(III) photocatalysts.
- Spin density maps : Localization on the boron atom supports radical-mediated pathways, validated by experimental trapping with TEMPO .
Q. What are the stability limits under various storage conditions, and how does decomposition affect downstream applications?
Q. How can this compound be integrated into multi-step syntheses of bioactive molecules?
Case study : Synthesis of a tyrosine kinase inhibitor:
Suzuki coupling with 3-bromopyridine (Pd(OAc)₂/XPhos, 80°C, 12 h).
Deprotection of methoxy group via BBr₃ in CH₂Cl₂ (-20°C).
Final amidation yields the active compound (IC₅₀ = 12 nM) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
